molecular formula C19H18N2O3S B2855967 Ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate CAS No. 324758-39-6

Ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate

Cat. No.: B2855967
CAS No.: 324758-39-6
M. Wt: 354.42
InChI Key: WALYZEDWUJJRMR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the naphthalen-1-yl group.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The naphthalen-1-yl group can enhance the binding affinity to specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(naphthalen-1-yl)acetamido)thiazole-4-carboxylate
  • Methyl 4-methyl-2-(2-(naphthalen-1-yl)acetamido)thiazole-5-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the methyl and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the naphthalen-1-yl group also enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-24-18(23)17-12(2)20-19(25-17)21-16(22)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALYZEDWUJJRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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